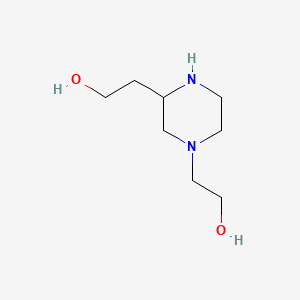
(5R,6R)-2,2,5,6-TETRAMETHYLPIPERAZINE-1,4-DIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is a chemical compound with the molecular formula C8H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) typically involves the reaction of piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Piperazine} + 2 \text{Ethylene Oxide} \rightarrow 2,2’-(\text{Piperazine-1,3-diyl})di(\text{ethan-1-ol}) ]
The reaction is usually conducted in the presence of a solvent such as water or an alcohol, and the temperature is maintained at around 50-70°C to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Applications De Recherche Scientifique
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Piperazine-1,4-diyl)diethanol: This compound is similar in structure but has different substitution patterns on the piperazine ring.
2-(Piperazin-1-yl)ethan-1-ol: Another related compound with a single hydroxyl group attached to the piperazine ring
Uniqueness
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .
Propriétés
Numéro CAS |
117186-75-1 |
|---|---|
Formule moléculaire |
C8H18N2O2 |
Poids moléculaire |
174.244 |
Nom IUPAC |
2-[4-(2-hydroxyethyl)piperazin-2-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c11-5-1-8-7-10(4-6-12)3-2-9-8/h8-9,11-12H,1-7H2 |
Clé InChI |
LWOIPPVWVLSHQJ-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















